“N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C”, also known as BMS-181174 or BMY25067, is an analog of mitomycin C. It is currently in initial clinical trials. This compound is active against a range of tumor cell lines and xenografts, including MMC-resistant tumors.
Synthesis Analysis
The synthesis of “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” involves the use of disulfide derivatives of the highly active compound RR150, N-7(thioethyl) mitomycin C. Further details about the synthesis process are not available in the retrieved papers.
Molecular Structure Analysis
The molecular formula of “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” is C23H25N5O7S2. The IUPAC name is [(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[2-[(4-nitrophenyl)disulfanyl]ethylamino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate.
Physical And Chemical Properties Analysis
The molecular weight of “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” is 547.6. Further physical and chemical properties are not available in the retrieved papers.
Synthesis Analysis
The synthesis of BMS-181174 involves the introduction of a mercaptoethyl group at the 7-N position of mitomycin C. [] This modification leads to the formation of a disulfide bond, which plays a crucial role in its activation mechanism. [, ] The detailed synthetic procedure can be found in the cited literature. [, ]
Molecular Structure Analysis
The molecular structure of BMS-181174 is characterized by the presence of the mitomycin C core with a distinctive modification at the 7-N position. [, ] The attached group at the 7-N position consists of a nitrophenyldithioethyl moiety linked via a disulfide bond. [, ] This structural modification significantly influences its chemical reactivity and biological activity compared to MMC. [, ]
Mechanism of Action
The antitumor activity of BMS-181174 stems from its ability to form DNA adducts, particularly interstrand cross-links, which are potent inhibitors of DNA replication and transcription. [, ] Unlike MMC, which relies on enzymatic activation, BMS-181174 is activated non-enzymatically by thiol molecules like GSH. [, ] This activation mechanism is crucial for its efficacy against MMC-resistant tumor cells deficient in MMC-activating enzymes. []
Safety and Hazards
Applications
Antitumor Agent: BMS-181174 demonstrated significant antitumor activity against a variety of murine and human tumor models, including those resistant to MMC. [, , ] It showed efficacy against P388 leukemia, M5076 sarcoma, B16 melanoma, and various human tumor xenografts, including lung, bladder, and epidermoid carcinomas. [, , ]
Overcoming Drug Resistance: BMS-181174 effectively inhibited the growth of MMC-resistant tumor cell lines, suggesting its potential in overcoming resistance mechanisms associated with deficiencies in MMC activation pathways. [, ]
Mechanistic Studies: Research on BMS-181174 provided valuable insights into the mechanisms of MMC resistance and the role of non-enzymatic activation pathways in anticancer drug efficacy. [, ]
Related Compounds
Mitomycin C (MMC)
Relevance: Mitomycin C is the parent compound of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C. The target compound is a mitomycin C analog with a nitrophenyldithioethyl group substituted at the N-7 position. This modification is designed to improve antitumor activity and overcome resistance mechanisms [, , , ].
KW-2149 (7-N-((2-([2-(γ-L-Glutamylamino)ethyl]dithio)ethyl))mitomycin C)
Compound Description: KW-2149 is a water-soluble mitomycin C analog designed to improve solubility and enhance antitumor activity. It demonstrates significant activity against various murine and human tumor models, including those resistant to mitomycin C. Its activation mechanism involves thiol molecules like glutathione, which differentiates it from mitomycin C [, , , , , , , ].
BMS-181174
Compound Description: BMS-181174 is a mitomycin C analog known for its superior antitumor activity compared to the parent compound. Its mechanism of action has been suggested to involve thiol-dependent nonenzymatic bioactivation [].
Relevance: BMS-181174, like N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, is a mitomycin C analog designed for enhanced antitumor activity. Both compounds were investigated for their potential to exploit elevated glutathione levels in tumor cells as a means to overcome drug resistance []. While the research presented in these papers argues against glutathione's role in activating N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, further investigation is needed to fully elucidate its activation mechanism.
BMY-25067
Compound Description: BMY-25067 is a mitomycin derivative investigated for its potential cardiotoxicity, nephrotoxicity, and pulmonary toxicity in rats [].
Relevance: BMY-25067, similar to N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, is a mitomycin derivative modified at the N-7 position with a substituted dithioethyl group. Both compounds belong to a series of mitomycin derivatives designed to explore the impact of structural modifications on antitumor activity and toxicity profiles [, ].
7-N,7'-N'-dithiodiethylenedimitomycin C
Compound Description: This compound is a dimeric mitomycin derivative with a symmetrical disulfide bridge connecting two mitomycin C units at the N-7 position. It exhibited excellent antitumor activity against Sarcoma 180 and leukemia P388 in mice [, ].
Relevance: This dimeric mitomycin derivative, along with N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, highlights the strategy of modifying the N-7 position of mitomycin C with disulfide-containing groups to potentially enhance antitumor activity [, ]. This approach aims to exploit the reductive environment within tumor cells for drug activation and potentially overcome resistance mechanisms.
Porfiromycin
Compound Description: Porfiromycin is an analog of mitomycin C that is also an antitumor agent. It is structurally similar to mitomycin C but has an aziridine ring instead of a carbamate group at the C-7 position [, ].
Relevance: Porfiromycin, similar to N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, represents modifications of the mitomycin C structure to explore the structure-activity relationships and potentially enhance its antitumor properties [, ]. These modifications aim to improve the drug's efficacy, toxicity profile, and overcome resistance mechanisms.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.